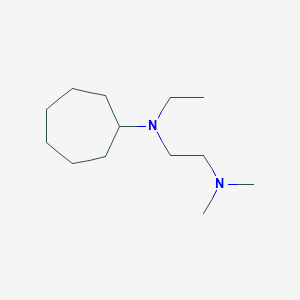![molecular formula C24H41N3O2 B5128285 N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5128285.png)
N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(decyloxy)phenyl]-N'-[2-(1-piperidinyl)ethyl]urea, commonly known as DCPU, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DCPU belongs to the class of urea-based compounds and has been studied extensively for its applications in various medical fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy.
Wirkmechanismus
The mechanism of action of DCPU is not yet fully understood. However, it has been proposed that DCPU exerts its effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response. DCPU has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Biochemical and Physiological Effects
DCPU has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and PDE4. DCPU has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. Additionally, DCPU has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCPU has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DCPU has been shown to have low toxicity in animal models, making it a safe compound for use in lab experiments. However, there are also some limitations to the use of DCPU in lab experiments. For example, DCPU has poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, DCPU has not yet been extensively studied in human clinical trials, which limits its potential for use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on DCPU. One potential direction is to further investigate the mechanism of action of DCPU. This could involve studying the effects of DCPU on various enzymes and signaling pathways involved in inflammation, cancer, and neurodegeneration. Another potential direction is to investigate the potential use of DCPU in combination with other drugs or therapies. Finally, future research could focus on the development of new formulations of DCPU that improve its solubility and bioavailability, making it more suitable for use in clinical applications.
Conclusion
DCPU is a promising compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile compound with potential applications in a variety of medical fields. While there are still some limitations to the use of DCPU in lab experiments, further research on this compound could lead to the development of new therapies for a range of diseases.
Synthesemethoden
DCPU can be synthesized using a variety of methods, including condensation of 4-decyloxyaniline with 1-piperidinoethyl isocyanate, and N-alkylation of N-(4-hydroxyphenyl)piperazine with 1-bromo-2-decyloxyethane followed by reaction with phosgene. The synthesis of DCPU is a complex process that requires careful attention to detail and expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
DCPU has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects. DCPU has been studied as a potential treatment for various types of cancer, including prostate cancer, breast cancer, and lung cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, DCPU has been studied for its anti-inflammatory properties and has been shown to reduce inflammation in animal models of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(4-decoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H41N3O2/c1-2-3-4-5-6-7-8-12-21-29-23-15-13-22(14-16-23)26-24(28)25-17-20-27-18-10-9-11-19-27/h13-16H,2-12,17-21H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRWMGLWIRXJOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H41N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-benzyl-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl][1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B5128208.png)
![N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-2-furamide](/img/structure/B5128211.png)
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-N,N',N'-trimethyl-1,2-ethanediamine](/img/structure/B5128212.png)
![1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5128226.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5128232.png)

![N-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-[(1-methyl-4-piperidinyl)methyl]-2-phenylethanamine](/img/structure/B5128244.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]pentanamide](/img/structure/B5128255.png)
![1-(4-biphenylyl)-2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]ethanone hydrobromide](/img/structure/B5128258.png)
![dimethyl 5-{[5-(2-methoxy-4-nitrophenyl)-2-furoyl]amino}isophthalate](/img/structure/B5128260.png)

![ethyl 4-({4-[2-(4-nitrophenyl)-2-oxoethoxy]-4-oxobutanoyl}amino)benzoate](/img/structure/B5128274.png)
![1-methyl-5-{[5-(4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128277.png)
![1-(2-fluorophenyl)-5-{[(2-methoxyphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5128293.png)